molecular formula C17H14N2O2 B12889448 N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide CAS No. 945300-71-0

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12889448
CAS No.: 945300-71-0
M. Wt: 278.30 g/mol
InChI Key: JIFDQANMPZGOIT-UHFFFAOYSA-N
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Description

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl and phenyl groups at positions 3 and 4, respectively, and a benzamide moiety attached to position 5 of the oxazole ring. The 1,2-oxazole scaffold is notable for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances biological interactions .

Properties

CAS No.

945300-71-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-12-15(13-8-4-2-5-9-13)17(21-19-12)18-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)

InChI Key

JIFDQANMPZGOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide typically involves the reaction of 3-methyl-4-phenylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-phenylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

3-Ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide (Compound D107-0263)

  • Structure : The oxazole ring is substituted with phenyl at position 3 and ethoxybenzamide at position 5 .
  • Key Properties :
    • Molecular Weight: 308.33 g/mol
    • logP: 4.0899 (indicative of high lipophilicity)
    • Polar Surface Area: 52.734 Ų (moderate solubility)
  • Comparison: The ethoxy group in this compound may enhance metabolic stability compared to the methyl group in the target compound.

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

  • Structure : Features a bulky 3-(1-ethyl-1-methylpropyl) group on the oxazole and dimethoxybenzamide .
  • Key Properties :
    • Application: Herbicide (EU MRLs established)
  • Comparison : The bulky alkyl substituent in isoxaben likely enhances soil adhesion and persistence, whereas the target compound’s 3-methyl-4-phenyl configuration may prioritize receptor binding in biological systems .

Variations in the Benzamide Moiety

Risvodetinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide)

  • Structure : Incorporates a pyrimidine-pyridinyl extension and a piperazine-methyl group on the benzamide .
  • Key Properties :
    • Molecular Weight: 598.69 g/mol
    • Application: Tyrosine kinase inhibitor (clinical relevance)
  • Comparison : The extended aromatic system and basic piperazine group in risvodetinib enhance protein kinase binding, whereas the simpler benzamide in the target compound may lack such specificity .

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide

  • Structure : Contains a methoxy group and piperidinyloxy substituents on the benzamide, with an isopropyl-oxazole .
  • Key Properties :
    • Atom Count: 57 (complexity)
  • Comparison : The methoxy and piperidinyloxy groups may improve solubility compared to the unsubstituted benzamide in the target compound .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Application
N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide C₁₇H₁₄N₂O₂ 278.31 (estimated) ~3.5* ~50* Research candidate
3-Ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide C₁₈H₁₆N₂O₃ 308.33 4.09 52.73 Preclinical studies
Isoxaben C₁₇H₂₂N₂O₄ 318.37 3.8† 78.2† Herbicide
Risvodetinib C₃₃H₃₄N₈O₂ 598.69 3.2‡ 110.5‡ Kinase inhibitor

*Estimated based on structural analogs. †Predicted using computational tools. ‡Data inferred from similar kinase inhibitors.

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